molecular formula C11H14O4 B8746276 5-Butoxy-2-hydroxybenzoic acid CAS No. 79427-91-1

5-Butoxy-2-hydroxybenzoic acid

Cat. No.: B8746276
CAS No.: 79427-91-1
M. Wt: 210.23 g/mol
InChI Key: AHOYBBZASFMDDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Butoxy-2-hydroxybenzoic acid (CAS 79427-91-1) is a substituted hydroxybenzoic acid offered with a minimum purity of 98.00% . This compound is part of the broader class of 2-hydroxybenzoic acid derivatives, which are recognized as promising scaffolds in pharmaceutical research for developing enzyme inhibitors . Scientific studies on related 2-hydroxybenzoic acid compounds have identified this core structure as a novel and selective inhibitor for SIRT5, a sirtuin deacetylase implicated in regulating multiple metabolic pathways . Within this chemical class, both the carboxylic acid and the adjacent hydroxyl group are essential for molecular recognition and inhibitory activity, as they form critical hydrogen bonds and salt bridges within the enzyme's active site . Researchers value this pharmacophore for its potential in exploring treatments for cancers and metabolic diseases . As a specialty fine chemical, this compound serves as a valuable intermediate for custom synthesis, process development, and lead optimization in drug discovery efforts . This product is intended for research use only in laboratory settings and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79427-91-1

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

5-butoxy-2-hydroxybenzoic acid

InChI

InChI=1S/C11H14O4/c1-2-3-6-15-8-4-5-10(12)9(7-8)11(13)14/h4-5,7,12H,2-3,6H2,1H3,(H,13,14)

InChI Key

AHOYBBZASFMDDD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=C(C=C1)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 Butoxy 2 Hydroxybenzoic Acid

Advanced Synthetic Routes to 5-Butoxy-2-hydroxybenzoic Acid

The creation of this compound involves precise chemical strategies to ensure the correct placement of functional groups on the benzoic acid core.

Regioselective Functionalization Approaches on Benzoic Acid Scaffolds

The synthesis of specifically substituted benzoic acids like this compound hinges on achieving high regioselectivity. The hydroxyl group on the benzoic acid ring is an ortho-, para-director for electrophilic substitution. smolecule.com This electronic influence, combined with the steric hindrance from the existing carboxylic acid group, preferentially directs incoming functional groups to the para position. smolecule.com For instance, in the synthesis of related structures, electron-withdrawing groups at the 3-position have been shown to increase para-selectivity by a significant margin compared to unsubstituted analogs. smolecule.com

A common precursor for this type of synthesis is 2,5-dihydroxybenzoic acid, where selective alkylation of the hydroxyl group at the 5-position is a key step. Another approach starts with 2-chloro-5-hydroxybenzoic acid, which can be synthesized from 2-chloro-5-aminobenzoic acid. unimi.it The amino group is converted to a hydroxyl group via diazotization followed by hydrolysis. unimi.it

Etherification Strategies for Butoxy Group Introduction

The introduction of the butoxy group is typically achieved through Williamson ether synthesis. This involves the reaction of a hydroxyl group on the benzoic acid precursor with an appropriate butyl halide, such as 1-bromobutane, in the presence of a base. A common procedure involves using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). To enhance the reaction's efficiency, a catalyst like potassium iodide is often added.

In some synthetic pathways, the carboxylic acid group is first protected, for example, as a methyl or ethyl ester, to prevent it from reacting during the etherification step. rasayanjournal.co.in This protection strategy ensures that the alkylation occurs selectively at the desired hydroxyl position. After the butoxy group has been successfully introduced, the ester is hydrolyzed back to the carboxylic acid. rasayanjournal.co.in

Catalyst Systems and Reaction Condition Optimization

The choice of catalyst and reaction conditions plays a crucial role in the efficiency and selectivity of the synthesis. For the etherification step, phase-transfer catalysts can be employed to facilitate the reaction between the phenoxide ion and the alkyl halide.

The optimization of reaction conditions such as temperature and reaction time is essential for maximizing the yield and purity of the final product. For instance, etherification reactions are often carried out at elevated temperatures, around 90°C, and may run overnight to ensure complete reaction.

In the context of related reactions, ytterbium triflate (Yb(OTf)₃) has been explored as a catalyst for the formation of tert-butyl ethers from alcohols. acs.org The study highlighted the critical role of solvent, time, and temperature, with acetonitrile (B52724) at 80°C proving to be effective. acs.org While not directly applied to this compound in the provided sources, this illustrates the type of catalyst and condition optimization that is common in such syntheses.

Table 1: Optimization of Etherification Reaction Conditions This table is illustrative and based on general principles of etherification optimization found in the literature.

ParameterCondition ACondition BCondition COutcome
Base K₂CO₃NaHCs₂CO₃Cs₂CO₃ often provides higher yields for hindered substrates.
Solvent DMFAcetoneAcetonitrileDMF is a common choice due to its high boiling point and ability to dissolve a wide range of reactants.
Temperature Room Temp60 °C90 °CHigher temperatures generally increase the reaction rate.
Catalyst NoneKITBAIIodide catalysts accelerate the reaction by in situ formation of a more reactive alkyl iodide.

Isolation and Purification Techniques (e.g., crystallization, chromatography)

Following the synthesis, isolation and purification are critical steps to obtain this compound of high purity. A typical workup procedure involves diluting the reaction mixture with water and extracting the product with an organic solvent like ethyl acetate. acs.org The combined organic layers are then washed with water, dried over an anhydrous salt such as sodium sulfate, and the solvent is removed under reduced pressure. acs.org

If the carboxylic acid was protected as an ester, the hydrolysis step is followed by acidification of the reaction mixture with an acid, such as hydrochloric acid, to precipitate the carboxylic acid product. prepchem.com The solid product is then collected by filtration, washed with water, and dried. prepchem.com

Further purification can be achieved through recrystallization from a suitable solvent or solvent mixture, such as ethanol (B145695) and water. prepchem.com For non-crystalline products or to separate closely related impurities, column chromatography is a powerful technique. rasayanjournal.co.in Silica gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents, such as petroleum ether and ethyl acetate, with the polarity being gradually increased to elute the desired compound. rasayanjournal.co.in

Derivatization Strategies of this compound

The functional groups of this compound, namely the carboxylic acid and the phenolic hydroxyl group, provide sites for further chemical modification.

Esterification Reactions and Alkyl Ester Synthesis

The carboxylic acid group of this compound can be readily converted into a variety of esters. This is a common derivatization strategy to modify the compound's properties.

A standard method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. rasayanjournal.co.ingoogle.com The reaction is typically heated to drive the equilibrium towards the ester product. rasayanjournal.co.in

Alternatively, esters can be synthesized by reacting the carboxylic acid with an alkyl halide in the presence of a base. google.com For more controlled esterification, the carboxylic acid can first be converted to a more reactive derivative, such as an acid chloride, using a reagent like oxalyl chloride or thionyl chloride. This acid chloride can then react with an alcohol to form the ester under mild conditions.

Various catalysts have been developed to promote esterification under milder conditions. For example, dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be used to form esters from carboxylic acids and alcohols. rasayanjournal.co.in

Table 2: Common Esterification Methods for Benzoic Acids

MethodReagentsConditionsAdvantages
Fischer-Speier Alcohol, H₂SO₄ (cat.)RefluxSimple, inexpensive reagents.
Alkyl Halide Alkyl Halide, Base (e.g., K₂CO₃)HeatUseful for a wide range of alkyl groups.
Acid Chloride Oxalyl Chloride, then Alcohol, BaseRoom TemperatureHigh reactivity, mild conditions for the second step.
DCC/DMAP Coupling Alcohol, DCC, DMAP (cat.)Room TemperatureMild conditions, high yields.

Amidation and Amide Derivative Formation

The conversion of the carboxylic acid moiety of this compound into an amide is a key transformation for creating new derivatives. This is typically achieved through nucleophilic acyl substitution, where the carboxylic acid is reacted with a primary or secondary amine. uomustansiriyah.edu.iqsphinxsai.com However, the direct reaction is often inefficient as the basic amine can deprotonate the acidic carboxylic acid, forming an unreactive carboxylate salt. lumenlearning.com To overcome this, the carboxylic acid must first be "activated".

Several effective methods for this activation and subsequent amidation are documented for analogous benzoic acid derivatives:

Acid Chloride Formation: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF). uodiyala.edu.iq This highly electrophilic intermediate then readily reacts with an amine to form the desired amide. uomustansiriyah.edu.iq

Coupling Reagents: A widely used approach involves in-situ activation with coupling reagents. A combination of dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) is effective for forming amide bonds at room temperature. ajchem-a.com Other modern coupling agents include 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in conjunction with 1-Hydroxybenzotriazole (HOBt), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.govbeilstein-journals.org These reagents convert the carboxylic acid into a reactive intermediate that is susceptible to nucleophilic attack by the amine. ajchem-a.com

The general reaction scheme involves the activation of the carboxyl group, followed by the nucleophilic attack of an amine to yield the amide derivative. It is important to note that the phenolic hydroxyl group might require protection (e.g., as an alkyl or benzyl (B1604629) ether) to prevent side reactions, although in some cases the reaction can proceed selectively at the more reactive activated carboxyl group. google.com

Table 1: Common Reagents for Amide Formation from Carboxylic Acids

Activation Method Reagents Catalyst/Additive Typical Conditions
Acid Chloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) DMF (catalytic) 0 °C to room temperature
Carbodiimide Coupling Dicyclohexylcarbodiimide (DCC) or EDCl DMAP or HOBt Room temperature
Phosphonium/Uronium Salt HATU DIPEA (base) Room temperature

Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of new functional groups. uobaghdad.edu.iq The regiochemical outcome of such reactions is dictated by the directing effects of the three existing substituents: the hydroxyl (-OH), butoxy (-O-Bu), and carboxyl (-COOH) groups.

Directing Effects: The hydroxyl and butoxy groups are strong activating, ortho, para-directing groups due to resonance electron donation. uobaghdad.edu.iq The carboxyl group is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

Predicted Regioselectivity: The positions ortho to the hydroxyl group are C3 and C6 (unsubstituted). The position para to the hydroxyl is C5 (substituted with butoxy). The positions ortho to the butoxy group are C4 and C6 (unsubstituted). The position para to the butoxy group is C1 (substituted with carboxyl). The positions meta to the carboxyl group are C3 and C5. The powerful activating and directing effects of the -OH and -O-Bu groups dominate, strongly directing incoming electrophiles to the positions activated by them, primarily C3. Position C6 is sterically hindered by the adjacent carboxyl group.

Common electrophilic aromatic substitution reactions that could be applied include:

Nitration: Introduction of a nitro group (-NO₂) is typically achieved using a mixture of nitric acid and sulfuric acid. lumenlearning.com For activated rings like this, milder conditions, such as dilute nitric acid, might be sufficient. google.comthieme-connect.de The expected major product would be 3-nitro-5-butoxy-2-hydroxybenzoic acid.

Halogenation: The introduction of a halogen (e.g., -Br or -Cl) can be accomplished using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or FeCl₃. lumenlearning.com Given the activated nature of the ring, these reactions might proceed even without a catalyst.

Formation of Metal Complexes

This compound possesses two key functional groups capable of coordinating to metal ions: the carboxylic acid and the phenolic hydroxyl group. Upon deprotonation, both the resulting carboxylate (-COO⁻) and phenolate (B1203915) (-O⁻) groups can act as Lewis bases, donating electron pairs to a metal center to form coordination complexes or metal-organic frameworks. researchgate.netnih.gov

The molecule can function as a bidentate ligand, chelating a single metal ion through both the carboxylate oxygen and the phenolate oxygen. This forms a stable six-membered ring structure with the metal center. Additionally, the carboxylate group can act as a bridging ligand, coordinating to two different metal ions, leading to the formation of one-, two-, or three-dimensional coordination polymers. rsc.orgresearchgate.net

The synthesis of these complexes typically involves reacting a salt of the desired metal (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Zn(II), Ni(II), or lanthanides) with the ligand in a suitable solvent. rdd.edu.iqresearchgate.netmdpi.com The final structure, stoichiometry, and coordination geometry of the complex depend on several factors, including the nature of the metal ion, the reaction conditions (pH, temperature, solvent), and the presence of any ancillary ligands. rsc.orgmdpi.com

Table 2: Potential Coordination Modes of 5-Butoxy-2-hydroxybenzoate

Coordination Site(s) Ligand Type Resulting Structure
Carboxylate and Phenolate Bidentate Chelating Mononuclear Complex
Carboxylate only Monodentate Mononuclear or Polynuclear Complex
Carboxylate only Bidentate Bridging Coordination Polymer

Mechanistic Investigations of Synthesis and Derivatization Pathways

Understanding the underlying mechanisms of these transformations is crucial for optimizing reaction conditions and predicting product outcomes.

Elucidation of Reaction Mechanisms (e.g., nucleophilic substitution, electrophilic aromatic substitution)

Nucleophilic Acyl Substitution (Amidation): The formation of amides from this compound proceeds via the nucleophilic acyl substitution mechanism. masterorganicchemistry.comaltervista.org This is generally a two-step process: addition followed by elimination. uodiyala.edu.iq

Activation: The carbonyl oxygen of the carboxylic acid (or its activated form) is protonated or complexed by a Lewis acid/coupling agent, increasing the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack: The lone pair of the amine's nitrogen atom attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. libretexts.orgchadsprep.com

Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the leaving group (e.g., water, a chloride ion, or a fragment of the coupling agent). masterorganicchemistry.com A final deprotonation step yields the neutral amide product.

Electrophilic Aromatic Substitution (EAS): The substitution reactions on the benzene (B151609) ring follow the general mechanism for EAS. lumenlearning.com

Generation of Electrophile: A strong electrophile (E⁺) is generated, often with the help of a catalyst (e.g., Br⁺ from Br₂ and FeBr₃, or NO₂⁺ from HNO₃ and H₂SO₄). lumenlearning.com

Nucleophilic Attack by the Ring: The π-electron system of the activated benzene ring acts as a nucleophile, attacking the electrophile. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate, and temporarily disrupts the ring's aromaticity. lumenlearning.com

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that bears the new electrophile, restoring the aromatic system and yielding the substituted product. This rearomatization step is typically fast and highly exothermic. lumenlearning.com

Role of Catalysis in Reaction Efficiency and Selectivity

Catalysis plays an indispensable role in many of the synthetic transformations involving this compound, enhancing reaction rates and directing the selectivity of the process.

In Amidation: Catalysts are crucial for activating the carboxylic acid group. In DCC-mediated couplings, DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that is more susceptible to attack by the amine than the intermediate formed with DCC alone. ajchem-a.com In the formation of acid chlorides, DMF catalytically generates the Vilsmeier reagent, which is the active species that converts the acid to the acyl chloride.

In Electrophilic Aromatic Substitution: Lewis acids are classic catalysts for EAS reactions like halogenation and Friedel-Crafts reactions. uobaghdad.edu.iq For example, FeBr₃ polarizes the Br-Br bond in Br₂, creating a highly electrophilic "Br⁺" species that can be attacked by the aromatic ring. lumenlearning.com Strong Brønsted acids like H₂SO₄ are used in nitration to catalyze the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. lumenlearning.com

In Alkylation/Esterification: The synthesis of this compound or its esters often involves acid or base catalysis. Fischer esterification, for instance, uses a strong acid catalyst to protonate the carbonyl oxygen, thereby activating the carboxylic acid toward nucleophilic attack by an alcohol. uodiyala.edu.iq Conversely, alkylation of the phenolic hydroxyl group is typically performed under basic conditions using a base like potassium carbonate (K₂CO₃), which deprotonates the phenol (B47542) to the more nucleophilic phenoxide.

The strategic use of catalysts not only makes these reactions feasible and efficient but also provides a critical tool for controlling the chemical outcome.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Butoxy 2 Hydroxybenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for determining the carbon-hydrogen framework of organic molecules. Through the analysis of various NMR experiments, a detailed map of the molecular structure can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms within a molecule. For derivatives of 5-Butoxy-2-hydroxybenzoic acid, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons and the protons of the butoxy side chain.

The aromatic region typically displays complex splitting patterns due to the coupling between adjacent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the hydroxyl, carboxyl, and butoxy substituents. For instance, in a related compound, 2-(3,4-dibutyoxybenzoyloxy)-4-butoxy-6-hydroxybenzoic acid, the ¹H NMR peaks were found to be similar to other alkyl derivatives in the flavone (B191248) skeleton, though one of the butyl groups' chemical shifts was notably upfield. researchgate.net

The butoxy group gives rise to a series of signals in the aliphatic region of the spectrum. These typically include a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the oxygen atom (O-CH₂). The integration of these signals confirms the number of protons in each environment.

Table 1: Representative ¹H NMR Data for a Butoxybenzoic Acid Derivative

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8 - 8.0d2HAromatic H
~6.9 - 7.1d2HAromatic H
~4.0 - 4.2t2HO-CH₂
~1.8 - 2.2m2HO-CH₂-CH₂
~1.4 - 1.7m2HCH₂-CH₃
~0.9 - 1.0t3HCH₃

Note: This table is a generalized representation. Actual chemical shifts and multiplicities can vary based on the specific derivative and solvent used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound and its derivatives gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum can be divided into the aromatic and aliphatic regions. The aromatic carbons typically appear in the range of δ 110-160 ppm. The carbon of the carboxyl group (C=O) is characteristically found further downfield, often around δ 170 ppm. The carbons of the butoxy group appear in the upfield region of the spectrum. A study on a related butylated derivative, 2-(3,4-dibutyoxybenzoyloxy)-4-butoxy-6-hydroxybenzoic acid, utilized ¹³C NMR to confirm its structure. researchgate.net

Table 2: Representative ¹³C NMR Data for a Butoxybenzoic Acid Derivative

Chemical Shift (δ) ppmAssignment
~170C=O (Carboxylic Acid)
~160C-O (Aromatic)
~110 - 140Aromatic C-H and C-C
~68O-CH₂
~31O-CH₂-CH₂
~19CH₂-CH₃
~14CH₃

Note: This table is a generalized representation. Actual chemical shifts can vary based on the specific derivative and solvent used.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Assignment

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms, which is crucial for unambiguous structural elucidation.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. sdsu.edu It is used to trace the proton-proton connectivities within the butoxy chain and the aromatic ring.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond C-H correlations). sdsu.eduustc.edu.cn This allows for the direct assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range C-H correlations). sdsu.eduustc.edu.cn This is particularly powerful for connecting different fragments of the molecule, such as linking the butoxy group to the correct position on the aromatic ring and identifying the quaternary carbons.

The combination of these 2D NMR experiments provides a comprehensive and detailed picture of the molecular structure, confirming the substitution pattern on the benzoic acid core. walisongo.ac.id

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.orglibretexts.org

Vibrational Mode Analysis of Functional Groups

The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to its functional groups.

O-H Stretch : A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹ for the carboxylic acid hydroxyl group, often overlapping with the C-H stretching vibrations. The phenolic hydroxyl group also contributes to this region.

C-H Stretch : The aromatic C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the butoxy group are found between 2850-2960 cm⁻¹. libretexts.org

C=O Stretch : A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid is a prominent feature, typically appearing around 1700 cm⁻¹. Conjugation with the benzene ring can slightly lower this frequency.

C=C Stretch : Aromatic C=C stretching vibrations give rise to one or more bands in the 1450-1600 cm⁻¹ region.

C-O Stretch : The C-O stretching vibrations of the ether linkage in the butoxy group and the carboxylic acid appear as strong bands in the fingerprint region, typically between 1100-1300 cm⁻¹.

Table 3: Key IR Absorption Frequencies for a Butoxy-hydroxybenzoic Acid Derivative

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H StretchCarboxylic Acid & Phenol (B47542)
3000-3100C-H StretchAromatic
2850-2960C-H StretchAliphatic (Butoxy)
~1700C=O StretchCarboxylic Acid
1450-1600C=C StretchAromatic
1100-1300C-O StretchEther, Carboxylic Acid

Note: This table provides approximate ranges. The exact position and intensity of the bands can be influenced by the molecular environment and intermolecular interactions.

Hydrogen Bonding Network Characterization

The presence of both hydroxyl and carboxylic acid groups in 2-hydroxybenzoic acid derivatives allows for the formation of hydrogen bonds. quora.com In the case of this compound, intramolecular hydrogen bonding can occur between the phenolic hydroxyl group at position 2 and the carbonyl oxygen of the carboxylic acid group at position 1. science.gov This intramolecular hydrogen bond is a key structural feature.

IR spectroscopy is particularly sensitive to hydrogen bonding. The formation of an intramolecular hydrogen bond typically causes the O-H stretching frequency of the involved hydroxyl group to shift to a lower wavenumber and the band to become broader and more intense. The position and shape of the O-H and C=O absorption bands can, therefore, provide evidence for the presence and strength of such intramolecular interactions. Studies on similar hydroxybenzoic acid systems have shown that intramolecular hydrogen bonding is a significant factor in their structure. science.govresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structure of chemical compounds. In the context of this compound, it provides crucial information for molecular formula confirmation and structural elucidation.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HR-MS) is instrumental in unequivocally determining the elemental composition of a molecule by providing highly accurate mass measurements. For this compound, HR-MS can distinguish its molecular formula from other isomers or compounds with the same nominal mass. The precise mass measurement allows for the calculation of the elemental formula with a high degree of confidence, which is a critical step in the identification and characterization of new or existing compounds. nih.govrsc.org This technique is particularly valuable in complex matrices or when dealing with trace amounts of the analyte. google.com

The expected exact mass of this compound (C₁₁H₁₄O₄) can be calculated and compared with the experimentally determined value from HR-MS analysis.

ParameterValue
Molecular FormulaC₁₁H₁₄O₄
Calculated Exact Mass210.0892
Expected Ion (e.g., [M+H]⁺)211.0965

This table represents theoretical values. Actual experimental data would be obtained from HR-MS analysis.

Fragmentation Pattern Analysis for Structural Elucidation

Electron ionization mass spectrometry (EI-MS) provides detailed structural information through the analysis of fragmentation patterns. When this compound is subjected to EI-MS, it undergoes characteristic fragmentation, yielding a unique mass spectrum. The fragmentation of aromatic carboxylic acids often involves the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH). libretexts.org For hydroxybenzoic acids, the position of the hydroxyl group influences the fragmentation pathway. aip.org In the case of 2-hydroxybenzoic acid, a notable fragmentation is the loss of a water molecule (H₂O) due to the "ortho effect," which is a diagnostic feature. aip.org

The butoxy substituent will also undergo specific cleavages. The fragmentation of the butyl chain can occur at various points, leading to a series of peaks separated by 14 mass units (CH₂ groups). libretexts.org The analysis of these fragments helps to confirm the presence and structure of the butoxy group attached to the benzene ring.

Expected Fragmentation of this compound:

Fragment IonProposed Structure/Loss
[M]⁺Molecular Ion
[M - H₂O]⁺Loss of water (ortho effect)
[M - C₄H₉]⁺Loss of the butyl radical
[M - OC₄H₉]⁺Loss of the butoxy radical
[M - COOH]⁺Loss of the carboxyl group

This table outlines expected fragmentation pathways based on general principles of mass spectrometry. libretexts.orgaip.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. It is valuable for both qualitative and quantitative analysis of compounds containing chromophores.

Electronic Transition Analysis

The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic ring and the carbonyl group. researchgate.net The presence of the hydroxyl and butoxy groups as substituents on the benzene ring influences the position and intensity of these absorption maxima (λmax). researchgate.net The solvent used for the analysis can also affect the spectrum by interacting with the solute molecules. Studying the UV-Vis spectrum provides insights into the electronic structure of the molecule. researchgate.netscience.gov

Typical UV-Vis Absorption Data for Substituted Benzoic Acids:

TransitionTypical Wavelength Range (nm)
π → π200-300
n → π>300

This table provides a general range for electronic transitions in aromatic acids. Specific λmax values for this compound would be determined experimentally.

Quantitative Spectroscopic Methods

UV-Vis spectroscopy is a widely used technique for the quantitative determination of an analyte in a solution, provided it absorbs UV or visible light. fpc.com.twscielo.org.mx By creating a calibration curve using standards of known concentration, the concentration of this compound in an unknown sample can be determined by measuring its absorbance at a specific wavelength (λmax). This method is often employed in quality control and various analytical procedures due to its simplicity, speed, and reliability. fpc.com.tw

Thermal Analysis Techniques for Phase Behavior (e.g., DSC, TGA)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical changes that occur in a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, DSC can be used to determine its melting point, heat of fusion, and to study any phase transitions it might undergo upon heating. science.gov The DSC thermogram would show an endothermic peak corresponding to the melting of the crystalline solid. acs.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA provides information about the thermal stability and decomposition of the compound. The TGA curve for this compound would indicate the temperature at which it begins to decompose and the percentage of weight loss at different stages of degradation. science.govmdpi.com This is crucial for understanding the material's thermal limits. mdpi.com

Summary of Thermal Analysis Data:

TechniqueInformation Obtained
DSCMelting point, heat of fusion, phase transitions science.govacs.org
TGAThermal stability, decomposition temperature, weight loss science.govmdpi.com

This table summarizes the type of information that can be obtained from DSC and TGA analysis.

Computational Chemistry and Theoretical Modeling of 5 Butoxy 2 Hydroxybenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. dergipark.org.tr It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are employed to find the optimized molecular geometry, which corresponds to the most stable, lowest-energy conformation of the molecule. vjst.vn

For 5-Butoxy-2-hydroxybenzoic acid, geometry optimization is typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). vjst.vnnih.gov These calculations predict the bond lengths, bond angles, and dihedral angles of the molecule in its ground state. The resulting structure would show the planarity of the benzene (B151609) ring with the attached butoxy, hydroxyl, and carboxylic acid groups. The intramolecular hydrogen bond between the hydroxyl group at position 2 and the carbonyl oxygen of the carboxylic acid group is a key feature that influences the planarity and stability of the molecule. nih.gov

Table 1: Predicted Optimized Geometric Parameters for this compound (Representative Values)
ParameterBond/AnglePredicted Value
Bond LengthC(ring)-C(ring)~1.39 Å
Bond LengthC(ring)-O(hydroxy)~1.36 Å
Bond LengthC(ring)-C(carboxyl)~1.49 Å
Bond LengthC=O (carboxyl)~1.21 Å
Bond LengthC(ring)-O(butoxy)~1.37 Å
Bond AngleC-C-C (ring)~120°
Bond AngleC(ring)-C(carboxyl)-O~118°
Bond AngleC(ring)-O-C(butoxy)~117°

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. thaiscience.infoyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability. actascientific.com A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. actascientific.comnih.gov For this compound, the HOMO is expected to be distributed over the electron-rich benzene ring and the oxygen atoms of the substituents. The LUMO is likely delocalized across the aromatic ring and the carbonyl group of the carboxylic acid. The energy gap can be used to understand the intramolecular charge transfer that occurs upon electronic excitation. thaiscience.info

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Representative Values)
ParameterEnergy (eV)
HOMO Energy-6.5 eV
LUMO Energy-1.5 eV
Energy Gap (ΔE)5.0 eV

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and identifying its reactive sites. mdpi.comwalisongo.ac.id The MEP map displays the electrostatic potential on the electron density surface, using a color gradient to indicate different potential values. nih.gov Regions of negative potential (typically colored red) are electron-rich and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. nih.govwalisongo.ac.id

In the MEP map of this compound, the most negative regions are expected to be located around the oxygen atoms of the carbonyl, hydroxyl, and ether functional groups, due to their high electronegativity and lone pairs of electrons. nih.gov These sites are the most likely to interact with electrophiles. Conversely, the most positive potential would be found around the hydrogen atom of the carboxylic acid and the hydrogen of the hydroxyl group, making them the primary sites for nucleophilic attack.

Table 3: Predicted Molecular Electrostatic Potential Analysis for this compound
Molecular RegionPredicted Electrostatic PotentialReactivity
Carbonyl Oxygen (C=O)Highly Negative (Red)Site for Electrophilic Attack
Hydroxyl Oxygen (-OH)Negative (Red/Yellow)Site for Electrophilic Attack
Ether Oxygen (-O-C4H9)Negative (Red/Yellow)Site for Electrophilic Attack
Aromatic Ring (π-system)Slightly Negative (Green/Yellow)Site for Electrophilic Attack
Hydroxyl Hydrogen (-OH)Positive (Blue)Site for Nucleophilic Attack
Carboxylic Acid Hydrogen (-COOH)Highly Positive (Blue)Site for Nucleophilic Attack

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule by transforming the calculated wave function into localized orbitals representing Lewis structures (bonds, lone pairs, etc.). wisc.eduresearchgate.net This method is particularly useful for analyzing charge delocalization and intramolecular interactions that contribute to molecular stability.

Table 4: Predicted Major NBO Donor-Acceptor Interactions in this compound (Representative Values)
Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (O) of Hydroxylπ* (C=C) of Ring~20-30
LP (O) of Butoxyπ* (C=C) of Ring~15-25
π (C=C) of Ringπ* (C=O) of Carboxyl~10-20
π (C=C) of Ringπ* (C=C) of Ring~15-20

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. nih.gov MD simulations model the atomic movements over time by solving Newton's equations of motion, allowing for the exploration of the molecule's conformational landscape. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying key structural features, or "descriptors," that influence activity, QSAR models can predict the activity of new, untested compounds.

The structural features of this compound are well-suited for QSAR analysis. Key descriptors would include:

Lipophilicity: The butoxy group significantly increases the molecule's lipophilicity, which can be quantified by parameters like LogP.

Electronic Properties: Descriptors such as HOMO/LUMO energies, dipole moment, and atomic charges, derived from quantum chemical calculations, can quantify the electronic aspects of the molecule.

Steric Properties: The size and shape of the molecule, particularly the butoxy group, can be described by steric parameters.

Hydrogen Bonding: The presence of hydroxyl and carboxylic acid groups allows for hydrogen bond donor and acceptor capabilities, which are critical for molecular interactions. icm.edu.pl

By correlating these descriptors with a measured biological activity (e.g., anti-inflammatory, antimicrobial) for a series of related benzoic acid derivatives, a predictive QSAR model can be developed. icm.edu.plglobalresearchonline.net This model could then be used to guide the design of new derivatives with potentially enhanced activity.

Molecular Docking Studies with Relevant Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and interaction modes of a ligand, such as this compound, with the active site of a macromolecular target.

Computational docking studies can elucidate how this compound fits into the active sites of various enzymes, providing insights into its potential inhibitory activity. The binding is governed by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces.

SIRT5: Sirtuin 5 (SIRT5) is a NAD+-dependent deacylase primarily located in the mitochondria, playing a role in regulating cellular metabolism. nih.govnih.govmdpi.com The 2-hydroxybenzoic acid moiety has been identified as a crucial "warhead" for designing selective SIRT5 inhibitors. nih.gov Molecular docking studies of this scaffold reveal key interactions within the SIRT5 substrate-binding pocket. The carboxylate group of the ligand typically forms electrostatic interactions and hydrogen bonds with the unique residues Arg105 and Tyr102. Concurrently, the adjacent hydroxyl group is positioned to form a hydrogen bond with Val221. nih.gov For this compound, the butoxy group would likely extend into a hydrophobic region of the binding pocket, potentially enhancing binding affinity through favorable van der Waals interactions.

COX-2: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the formation of prostaglandins (B1171923) and is a key mediator of inflammation and pain. nih.govisfcppharmaspire.comd-nb.info The active site of COX-2 is a long, hydrophobic channel. Molecular docking studies of various inhibitors have revealed that interactions with key residues such as Arg120, Tyr355, and Ser530 are critical for inhibition. The carboxylate group of this compound is expected to anchor the molecule within the active site by forming a salt bridge or hydrogen bond with the positively charged Arg120. The aromatic ring can form π-π stacking interactions with tyrosine or phenylalanine residues, while the hydrophobic butoxy chain is well-suited to occupy the hydrophobic pocket, potentially increasing selectivity and potency.

EGFR Tyrosine Kinase: The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, initiates signaling cascades controlling cell growth and proliferation. nih.gov Its tyrosine kinase domain is a major target for cancer therapy. The ATP-binding site of EGFR, where inhibitors act, contains a critical "gatekeeper" residue and forms a hydrogen bond with the backbone amide of Met769. researchgate.net While specific docking data for salicylic (B10762653) acid derivatives are limited, it can be hypothesized that the quinazoline (B50416) core of known inhibitors could be mimicked in part by the aromatic ring of this compound. The N1 of the quinazoline ring, which hydrogen bonds to Met769, could be functionally analogous to one of the oxygen atoms of the ligand's carboxylate group. researchgate.net The butoxy group would likely explore hydrophobic pockets within the active site.

Table 1: Predicted Interaction Modes of this compound with Enzyme Active Sites

Target EnzymeKey Interacting Residues (Hypothesized)Moieties of this compound InvolvedType of Interaction
SIRT5 Arg105, Tyr102Carboxylate GroupElectrostatic, Hydrogen Bond
Val221Hydroxyl GroupHydrogen Bond
Hydrophobic PocketButoxy GroupHydrophobic
COX-2 Arg120Carboxylate GroupElectrostatic, Hydrogen Bond
Tyr385, Phe518Aromatic Ringπ-π Stacking
Hydrophobic PocketButoxy GroupHydrophobic
EGFR-TK Met769Carboxylate GroupHydrogen Bond
Hydrophobic PocketAromatic Ring, Butoxy GroupHydrophobic

The estrogen receptor (ER) is a nuclear hormone receptor that plays a critical role in development, reproduction, and cancer. Its ligand-binding domain (LBD) contains a flexible and predominantly hydrophobic ligand-binding pocket (LBP) capable of accommodating a diverse range of molecules. nih.govresearchgate.net

The structural architecture of the ERα LBP is well-characterized, featuring key amino acids that anchor ligands. These include residues like Glu353 and Arg394 at one end of the pocket and His524 at the other, which form hydrogen bonds with hydroxyl groups on the ligand. researchgate.net The pocket itself is lined with hydrophobic residues.

Protein-Ligand Interaction Fingerprinting (PLIF) is a computational method used to convert complex 3D protein-ligand interaction data into a simple, one-dimensional binary string or vector. nih.govnih.gov This fingerprint provides a shorthand representation of the key interactions, such as hydrogen bonds, hydrophobic contacts, salt bridges, and π-stacking, between a ligand and specific amino acid residues in the binding site. researchgate.net

Each bit in the fingerprint corresponds to a specific interaction with a particular residue. A '1' indicates the presence of that interaction, while a '0' signifies its absence. researchgate.net By generating these fingerprints for the docking poses of this compound with targets like SIRT5 or COX-2, researchers can rapidly compare different binding modes, analyze interactions across a set of compounds, and identify crucial "hot spots" for binding. This technique is valuable for post-processing docking results and for building machine learning models to predict binding affinity. nih.gov

Table 2: Conceptual Example of a Protein-Ligand Interaction Fingerprint (PLIF) This table illustrates the concept of a PLIF for a hypothetical binding pose of this compound in the SIRT5 active site.

ResidueInteraction TypeBit Value
Tyr102H-Bond (Acceptor)1
Arg105Salt Bridge1
Arg105H-Bond (Donor)0
Val221H-Bond (Acceptor)1
Phe140Hydrophobic1
Ile142Hydrophobic1
Tyr255π-Stacking0

In silico target prediction methods utilize computational algorithms to identify the most probable biological targets of a small molecule. nih.gov These approaches are broadly classified into two categories: ligand-based and structure-based.

Ligand-based methods, such as quantitative structure-activity relationship (QSAR) modeling, rely on the principle that molecules with similar structures often have similar biological activities. These tools compare the chemical features of this compound to large databases of compounds with known targets to predict its interaction profile. nih.govbiotechnologia-journal.org

Structure-based methods, or reverse docking, involve docking the small molecule into the binding sites of a vast array of protein crystal structures. nih.gov By screening this compound against a library of hundreds or thousands of potential human protein targets, this approach can calculate binding scores and rank the most likely interactors. nih.gov Such computational screening can uncover novel, unexpected targets for the compound, providing a powerful hypothesis-generating tool for further experimental validation and drug repurposing efforts. nih.govcsic.es

Advanced Research Applications and Methodological Contributions of 5 Butoxy 2 Hydroxybenzoic Acid

Role in Catalysis Research

The molecular architecture of 5-Butoxy-2-hydroxybenzoic acid, featuring a salicylic (B10762653) acid core, makes it a compelling candidate for investigation as a ligand in metal-catalyzed reactions. The carboxylate and hydroxyl groups are strategically positioned for chelation, forming stable complexes with a variety of transition metals. This bidentate coordination can influence the metal center's electronic properties and steric environment, thereby directing the outcome of catalytic transformations.

Research into analogous alkoxy-substituted benzoic acids has demonstrated their utility in directing C-H activation processes. For instance, in rhodium-catalyzed annulation reactions, the carboxylate group serves as an effective directing group, while the alkoxy substituent can exert secondary coordinating effects, influencing the regioselectivity of the reaction. mdpi.com These secondary interactions, such as weak non-covalent C-H···O interactions between the alkoxy group and other ligands on the metal center, can favor the formation of sterically less favorable products that might not be accessible otherwise. mdpi.com

Furthermore, derivatives of salicylic acid are employed as organic linkers in the synthesis of metal-organic materials (MOMs) and coordination polymers. acs.orgnih.gov The ability of the carboxylate and phenolate (B1203915) moieties to bridge metal centers is fundamental to the construction of these extended networks. By extension, this compound can be envisioned as a ligand that not only coordinates to a single metal center to form a discrete catalyst but also acts as a building block for heterogeneous catalysts where the metal centers are integrated into a solid support. oiccpress.com Studies on transition metal chelates with derivatives of 5-aminosalicylic acid, a structurally similar compound, have shown the formation of stable complexes with metals like Cu²⁺, Ni²⁺, Co²⁺, Mn²⁺, and Zn²⁺, highlighting the versatility of the salicylic acid scaffold in coordination chemistry. researchgate.net

While direct application of this compound as an organocatalyst is not extensively documented, its functional groups are pertinent to biocatalysis, where enzymes are used to perform chemical reactions. astrazeneca.com Enzymes such as hydrolases, lipases, and oxygenases recognize and process substrates containing carboxylic acid and phenol (B47542) motifs. nih.govnih.gov Therefore, this compound and its derivatives are potential substrates for enzymatic transformations, such as hydroxylation, esterification, or decarboxylation, to produce valuable bio-based chemicals.

Biocatalysis offers a sustainable alternative to traditional chemical synthesis, operating under mild conditions with high selectivity. astrazeneca.comyoutube.com For example, p-hydroxyphenylacetate-3-hydroxylase (HPAH) is an efficient biocatalyst for synthesizing trihydroxyphenolic acids. nih.gov This indicates that enzymes can be used for the specific C-H oxyfunctionalization of aromatic acids.

In a different role, salicylic acid and its derivatives can act as modulators of enzyme activity. Research has shown that salicylic acid can bind directly to enzymes like ferrochelatase, inhibiting its catalytic activity. researchgate.net This suggests that this compound could be investigated as a potential enzyme inhibitor, where the butoxy group could modify its binding affinity and specificity for the enzyme's active site. The development of biocatalytic systems often involves screening libraries of compounds for specific activities, and the salicylic acid scaffold remains an important area of research. nih.gov

Contributions to Materials Science

Para-alkoxybenzoic acids are a classic and well-studied class of compounds known for their thermotropic liquid crystalline properties. nih.gov this compound belongs to this family and is expected to exhibit such behavior. The key to their mesogenic (liquid crystal-forming) character lies in their ability to form supramolecular dimers through strong hydrogen bonding between the carboxylic acid groups of two molecules. researchgate.net This dimerization creates a stable, elongated, rod-like structure, which is a fundamental prerequisite for the formation of calamitic liquid crystal phases, such as the nematic and smectic phases. tcichemicals.com

Below is a table illustrating the transition temperatures for a homologous series of p-n-alkoxybenzoic acids, which demonstrates the structure-property relationships that this compound would be a part of.

Alkoxy Chain (n)Compound NameCrystal to Nematic/Smectic T (°C)Nematic to Isotropic T (°C)
1p-Methoxybenzoic acid177 (to N)185
2p-Ethoxybenzoic acid190 (to N)202
3p-Propoxybenzoic acid148 (to N)155
4p-Butoxybenzoic acid147 (to N)161
5p-Pentyloxybenzoic acid120 (to N)149
6p-Hexyloxybenzoic acid107 (to SmC); 125 (SmC to N)154
7p-Heptyloxybenzoic acid98 (to SmC); 115 (SmC to N)147

Data is representative for the p-alkoxybenzoic acid series and serves to illustrate the general trend.

Beyond liquid crystals, this compound serves as a versatile building block for other functional materials. Its ability to coordinate with metal ions makes it a suitable linker for creating metal-organic frameworks (MOFs) or coordination polymers. nih.gov These materials are of high interest due to their potential applications in gas storage, separation, and catalysis. The butoxy tail of the molecule can be used to tune the porosity and hydrophobicity of the resulting framework, while the salicylic acid head provides the strong coordination sites.

The reactivity of the carboxylic acid and phenol groups also allows for its incorporation into polymers. It can be used as a monomer in polyester (B1180765) synthesis, where the butoxy group would act as a pendant side chain, influencing the polymer's solubility, thermal properties, and morphology. Such functionalized polymers could find applications in coatings, specialty plastics, or as matrices for drug delivery.

Intermolecular Interaction Studies and Supramolecular Chemistry

The study of intermolecular interactions is crucial to understanding the properties of this compound, particularly its tendency to self-assemble into ordered structures like liquid crystals. The supramolecular chemistry of this molecule is dominated by hydrogen bonding.

Two primary types of hydrogen bonds are significant:

Intermolecular Hydrogen Bonding : The most dominant interaction is the formation of a centrosymmetric dimer via two strong O-H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules. This creates the rod-like supramolecular synthon that is the basis for its mesogenic properties.

Intramolecular Hydrogen Bonding : The presence of the hydroxyl group at the ortho position to the carboxylic acid allows for the formation of a strong intramolecular O-H···O hydrogen bond. nih.govchemistryguru.com.sg This interaction creates a stable six-membered pseudo-ring, which planarizes the carboxyl group relative to the benzene (B151609) ring and reduces the availability of the phenolic proton for intermolecular interactions. libretexts.org The energy of this intramolecular bond in the parent 2-hydroxybenzoic acid has been estimated to be around 17-20 kJ·mol⁻¹. nih.gov

Interaction TypeParticipating GroupsSignificance
Intermolecular H-BondCarboxyl (-COOH) ↔ Carboxyl (-COOH)Forms stable dimers; essential for liquid crystal formation.
Intramolecular H-BondPhenolic (-OH) ↔ Carbonyl (C=O)Stabilizes molecular conformation; influences acidity and intermolecular packing. chemistryguru.com.sglibretexts.org
π–π StackingAromatic Ring ↔ Aromatic RingContributes to the stability of layered structures in solid and smectic phases.
Van der Waals ForcesButoxy Chain (-OC₄H₉) ↔ Butoxy Chain (-OC₄H₉)Influence chain packing, phase fluidity, and transition temperatures.

Chemical Probe Development for Molecular Biology Research

The development of chemical probes is essential for dissecting complex biological processes. These small molecules are designed to interact with specific biological targets, such as proteins or nucleic acids, in a controlled manner, thereby allowing for the study of their function. The scaffold of this compound, with its modifiable functional groups, presents an attractive starting point for the design and synthesis of such probes.

The synthesis of these derivatives often involves standard organic chemistry transformations. For instance, derivatives of 2-hydroxybenzoic acid have been synthesized to act as selective inhibitors for enzymes like SIRT5, a sirtuin deacetylase. nih.govnih.gov The synthetic strategies employed in these studies often involve the acylation or amidation of a 2-hydroxybenzoic acid core. Similarly, derivatives of 5-acetamido-2-hydroxybenzoic acid have been prepared through acylation reactions to develop new analgesic agents. mdpi.com These established synthetic methodologies can be readily adapted to the this compound framework to generate a library of derivatives for screening against various biological targets.

Derivative Type Synthetic Strategy Potential Application Reference
Amide DerivativesAcylation of the amine group of an amino-substituted 2-hydroxybenzoic acidAnalgesics (COX-2 inhibitors) mdpi.com
Ester DerivativesEsterification of the carboxylic acidProdrugs, modulation of solubility-
Thiazolylhydrazone DerivativesCondensation of a thiosemicarbazone with a phenacyl bromideEnzyme inhibitors (e.g., for MAO) nih.gov
Varied Alkoxy ChainsWilliamson ether synthesisProbing hydrophobic binding pockets nih.gov

Understanding how a chemical probe interacts with its biological target at a molecular level is crucial for interpreting experimental results and for the further optimization of the probe. Derivatives of 2-hydroxybenzoic acid have been instrumental in elucidating such molecular recognition events.

For example, in the development of selective SIRT5 inhibitors, molecular docking studies revealed that the carboxylate group of a 2-hydroxybenzoic acid derivative forms key electrostatic interactions and hydrogen bonds with specific amino acid residues (Arg105 and Tyr102) in the active site of the enzyme. nih.gov The adjacent hydroxyl group was also found to form a critical hydrogen bond with another residue (Val221). nih.gov These interactions were confirmed through in vitro enzymatic assays, highlighting the essential role of the 2-hydroxybenzoic acid moiety for inhibitory activity. nih.gov

Similarly, in the design of analgesic derivatives of 5-acetamido-2-hydroxybenzoic acid, docking studies were used to analyze the binding affinity with cyclooxygenase-2 (COX-2) receptors. mdpi.com These computational studies, coupled with in vivo activity assays, help to establish a structure-activity relationship (SAR), providing a detailed picture of the molecular recognition events that govern the biological effect of the compounds. These examples demonstrate a powerful combination of chemical synthesis, biological testing, and computational modeling to unravel the intricacies of molecular interactions at biological interfaces, a paradigm that is directly applicable to probes derived from this compound.

Future Research Directions and Emerging Paradigms for 5 Butoxy 2 Hydroxybenzoic Acid Research

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For 5-Butoxy-2-hydroxybenzoic acid, future research will likely focus on novel synthetic pathways that adhere to the principles of green chemistry. This includes the exploration of biocatalytic methods, such as enzymatic synthesis, which can offer high selectivity and reduce the use of hazardous reagents. nih.gov The use of renewable feedstocks and greener solvents will also be a key area of investigation. rsc.orgresearchgate.net

Current synthetic approaches often rely on traditional chemical methods. chemicalbook.comgoogle.com Green chemistry approaches, such as microwave-assisted synthesis, could offer faster reaction times and reduced energy consumption. pace.edu The development of catalytic systems that can facilitate the synthesis with high atom economy will be a significant step forward. Investigating the synthesis of this compound from biomass-derived precursors is another promising direction that aligns with the principles of a circular economy. rsc.org

Table 1: Comparison of Potential Synthetic Approaches for this compound

Synthetic ApproachPotential AdvantagesPotential Challenges
Biocatalysis High selectivity, mild reaction conditions, use of renewable resources.Enzyme stability and cost, scalability of the process.
Microwave-Assisted Synthesis Reduced reaction times, increased yields, lower energy consumption. pace.eduSpecialized equipment required, potential for localized overheating.
Flow Chemistry Precise control over reaction parameters, improved safety, ease of scalability.High initial setup cost, potential for clogging.
Synthesis from Biomass Use of renewable feedstocks, potential for reduced environmental impact. rsc.orgComplexity of biomass conversion, purification of the final product.

Advanced Spectroscopic and Structural Characterization Techniques for Complex Systems

A thorough understanding of the molecular structure and properties of this compound is crucial for its application. Future research will leverage advanced spectroscopic and structural characterization techniques to gain deeper insights. While standard techniques like NMR, IR, and mass spectrometry will remain fundamental, more sophisticated methods will be employed to study the compound in complex environments.

Solid-state NMR, for instance, can provide valuable information about the crystalline structure and polymorphism of this compound. Advanced X-ray diffraction techniques, including single-crystal and powder X-ray diffraction, will be essential for elucidating the precise three-dimensional arrangement of atoms in the molecule and its various crystalline forms. berkeley.edu Computational methods, such as Density Functional Theory (DFT), will be used in conjunction with experimental data to predict and interpret spectroscopic properties. mdpi.com

Integration of Machine Learning and Artificial Intelligence in Computational Studies

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize computational chemistry and materials science. In the context of this compound, these tools can be employed to accelerate the discovery of new derivatives with desired properties. ML models can be trained on existing data to predict the physicochemical properties, biological activity, and toxicity of novel compounds, thereby reducing the need for extensive experimental screening.

AI can also be used to predict reaction outcomes and optimize synthetic pathways, making the synthesis of this compound and its derivatives more efficient. rsc.orgresearchgate.net Furthermore, computational simulations, such as molecular dynamics, can provide insights into the behavior of the molecule in different environments and its interactions with biological targets. The use of AI in analyzing large datasets from high-throughput screening and spectroscopic analysis will also be instrumental in identifying structure-property relationships.

Design and Synthesis of Advanced Materials with Tunable Properties

The unique chemical structure of this compound, with its carboxylic acid, hydroxyl, and butoxy groups, makes it a versatile building block for the design and synthesis of advanced materials with tunable properties. Future research will likely explore its incorporation into polymers, liquid crystals, and metal-organic frameworks (MOFs).

In polymer chemistry, this compound can be used as a monomer to create polyesters and other polymers with specific functionalities. mdpi.comresearchgate.netnih.gov The butoxy group can influence the polymer's solubility and thermal properties, while the hydroxyl and carboxylic acid groups can be used for further chemical modifications. The development of biodegradable polymers based on this compound is a particularly interesting area for sustainable materials. nih.gov

The rod-like shape of the molecule suggests its potential use in the formation of liquid crystals. nih.govtcichemicals.commdpi.com By modifying the butoxy chain length or introducing other functional groups, it may be possible to tune the liquid crystalline properties for applications in displays and sensors. Furthermore, the carboxylic acid and hydroxyl groups make this compound a suitable ligand for the construction of MOFs. berkeley.edursc.orgnih.govberkeley.eduresearchgate.net These porous materials have potential applications in gas storage, catalysis, and drug delivery.

Table 2: Potential Applications of this compound in Advanced Materials

Material TypePotential Role of this compoundPotential Applications
Polymers Monomer for polyesters, polyamides, etc. researchgate.netnih.govBiodegradable plastics, drug delivery systems, functional coatings.
Liquid Crystals Mesogenic core. nih.govtcichemicals.comDisplays, sensors, optical devices.
Metal-Organic Frameworks (MOFs) Organic linker. berkeley.edursc.orgnih.govresearchgate.netGas storage and separation, catalysis, chemical sensing.

Elucidation of Complex Molecular Interaction Mechanisms with Diverse Biological Targets

Understanding the interactions of this compound with biological targets at a molecular level is crucial for its potential therapeutic applications. Future research will focus on elucidating these complex interaction mechanisms using a combination of experimental and computational approaches. Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structures of the compound bound to its target proteins.

Molecular docking and molecular dynamics simulations will be employed to predict binding modes and affinities, as well as to understand the dynamic nature of the interactions. mdpi.com These computational studies can guide the design of more potent and selective derivatives. The investigation of its effects on various cellular pathways and its potential as an anti-inflammatory or analgesic agent are also promising areas of research. smolecule.com

Q & A

Q. Q1. What are the recommended synthetic routes for 5-Butoxy-2-hydroxybenzoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves alkylation of 2-hydroxybenzoic acid (salicylic acid) with butyl bromide or butyl iodide under basic conditions (e.g., K₂CO₃ or NaH). For example, highlights a similar protocol for methoxylation using iodomethane and K₂CO₃, followed by heating at 80°C for 4 hours. Key variables include:

  • Catalyst/base selection : Alkali carbonates (K₂CO₃) are preferred for milder conditions.
  • Solvent polarity : Polar aprotic solvents (DMF, acetone) enhance nucleophilic substitution efficiency.
  • Purification : Column chromatography or recrystallization is critical to isolate the product from unreacted starting materials or byproducts (e.g., di-alkylated derivatives).
    Yield optimization requires monitoring reaction progress via TLC or HPLC .

Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR : Confirm the butoxy group’s presence via ¹H-NMR (δ ~3.5–4.0 ppm for -OCH₂- protons) and ¹³C-NMR (δ ~65–75 ppm for the ether carbon).
  • IR spectroscopy : Identify the hydroxyl (-OH, ~2500–3300 cm⁻¹) and carboxylic acid (-COOH, ~1680–1720 cm⁻¹) groups.
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination. emphasizes SHELX’s robustness for refining small-molecule structures, even with twinned or disordered data .

Q. Q3. What are the standard protocols for assessing the solubility and stability of this compound in various solvents?

Methodological Answer:

  • Solubility testing : Perform gravimetric analysis in solvents like water, ethanol, DMSO, and chloroform. For example, notes that fluorinated benzoic acids often exhibit limited aqueous solubility but improved solubility in polar aprotic solvents.
  • Stability studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. recommends storing derivatives in airtight containers under inert gas to prevent oxidation .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictory data in the literature regarding the bioactivity of this compound derivatives?

Methodological Answer: Contradictions often arise from differences in assay conditions or compound purity. To address this:

  • Replicate studies : Use standardized bioassays (e.g., enzyme inhibition or antimicrobial tests) with controls from (e.g., DMSO as a negative control).
  • Purity validation : Employ LC-MS or NMR to confirm compound purity (>95%, as per ).
  • Structure-activity relationship (SAR) analysis : Compare substituent effects; e.g., demonstrates how methoxy vs. hydroxy groups impact dopamine receptor binding .

Q. Q5. What advanced computational methods are suitable for predicting the physicochemical properties of this compound?

Methodological Answer:

  • DFT calculations : Optimize molecular geometry and predict pKa (carboxylic acid ≈ 2.5–3.0, phenol ≈ 9.5–10.5).
  • Molecular docking : Screen for potential biological targets (e.g., cyclooxygenase enzymes) using Autodock Vina or Schrödinger Suite. ’s approach to designing benzamide inhibitors can guide docking protocols .
  • QSAR modeling : Corrogate logP and bioavailability using descriptors like molar refractivity or topological polar surface area .

Q. Q6. How can researchers optimize the crystallization of this compound for high-resolution structural studies?

Methodological Answer:

  • Solvent screening : Use vapor diffusion or slow evaporation with solvent pairs (e.g., ethanol/water).
  • Additive screening : Add trace co-solvents (e.g., DMF) to modulate crystal growth.
  • Twinning mitigation : If crystals are twinned (common in benzoic acid derivatives), use SHELXL’s TWIN command for refinement, as noted in .

Q. Q7. What strategies are effective in synthesizing and characterizing novel metal complexes of this compound?

Methodological Answer:

  • Coordination chemistry : React with transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water mixtures. Monitor complexation via UV-Vis spectroscopy (ligand-to-metal charge transfer bands).
  • Magnetic susceptibility : Use SQUID magnetometry for paramagnetic complexes.
  • Thermogravimetric analysis (TGA) : Determine metal-ligand stoichiometry by mass loss during decomposition .

Methodological Challenges and Solutions

Q. Q8. How should researchers handle discrepancies in melting point data for this compound across different studies?

Methodological Answer: Discrepancies may stem from impurities or polymorphic forms. Solutions include:

  • Recrystallization : Use a single solvent system (e.g., ethanol) for consistent crystal packing.
  • DSC analysis : Differentiate polymorphs via endothermic peaks.
  • Cross-validate : Compare with literature values from peer-reviewed sources (e.g., ’s melting point data for methoxy derivatives) .

Q. Q9. What are the best practices for derivatizing this compound for GC-MS analysis?

Methodological Answer:

  • Silylation : Use BSTFA or TMCS to derivatize -OH and -COOH groups, enhancing volatility.
  • Methylation : Treat with diazomethane to convert carboxylic acid to methyl esters.
  • Validation : Compare retention times and fragmentation patterns with authentic standards .

Q. Q10. How can researchers design SAR studies to explore the pharmacological potential of this compound?

Methodological Answer:

  • Analog synthesis : Modify the butoxy chain length (e.g., propoxy, pentoxy) or introduce electron-withdrawing groups (e.g., -NO₂, -F).
  • In vitro assays : Test COX-1/2 inhibition (anti-inflammatory) or antimicrobial activity (’s antibacterial protocols).
  • Data integration : Use multivariate analysis to correlate structural features with bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.